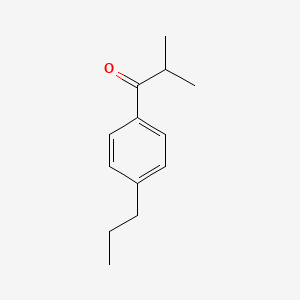

2-Methyl-1-(4-propylphenyl)propan-1-one

Description

Contextualization of Aryl Ketones in Modern Chemical Research

Aryl ketones are a class of organic compounds characterized by a carbonyl group bonded to an aromatic ring and an alkyl or aryl group. sielc.com These structures are of profound importance in modern chemical research, serving as crucial intermediates in the synthesis of a wide range of more complex molecules, including pharmaceuticals, fragrances, and other fine chemicals. sielc.com Their prevalence stems from the versatility of the ketone functional group, which can undergo a variety of transformations, such as reduction to alcohols or alkanes, and can be functionalized through reactions like halogenation and nitration. sielc.com

Historical Perspective and Initial Reports on Related Propanone Derivatives

The synthesis of aryl ketones has a rich history, with the Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, being a cornerstone reaction for their preparation. This reaction involves the acylation of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, providing a direct method for the introduction of a keto group onto an aromatic ring. The development of this reaction was a significant milestone in organic synthesis, enabling the creation of a vast number of aryl ketone derivatives.

Structural Characteristics and Chemical Significance of the 2-Methyl-1-(4-propylphenyl)propan-1-one Framework

The chemical structure of this compound, with its propyl-substituted phenyl ring and an isobutyryl group, presents a framework with distinct chemical features. The propyl group on the phenyl ring is an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. The isobutyryl group, with its branched alkyl chain, introduces steric hindrance around the carbonyl group, which can affect its reactivity towards nucleophiles.

Below is a table summarizing the key properties of this compound and a related compound for comparison.

| Property | This compound | 2-Methyl-1-(4-methylphenyl)propan-1-one echemi.com |

| Molecular Formula | C13H18O | C11H14O |

| Molecular Weight | 190.28 g/mol | 162.23 g/mol |

| CAS Number | 20343-74-6 | 50390-51-7 |

| Boiling Point | Not available | 102-103 °C at 6 Torr |

| Density | Not available | 0.9714 g/cm³ at 20 °C |

Note: Experimental data for this compound is limited in the available literature. The data for the analogous compound is provided for comparative purposes.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-(4-propylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-4-5-11-6-8-12(9-7-11)13(14)10(2)3/h6-10H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYAWFPFHVJXHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations into Reactions Involving 2 Methyl 1 4 Propylphenyl Propan 1 One

Elucidation of Reaction Pathways and Transition States in Formation Reactions

The primary route for the synthesis of 2-Methyl-1-(4-propylphenyl)propan-1-one is the Friedel-Crafts acylation of propylbenzene (B89791). masterorganicchemistry.com This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). quizlet.comopenstax.org

The reaction proceeds through a well-established multi-step mechanism:

Formation of the Electrophile (Acylium Ion): The first step involves the reaction between the acylating agent, isobutyryl chloride, and the Lewis acid catalyst. The Lewis acid coordinates to the chlorine atom of the acyl chloride, making it a better leaving group. This facilitates the departure of the chloride, which forms a complex with the catalyst (AlCl₄⁻), resulting in the formation of a resonance-stabilized acylium ion. openstax.orgmasterorganicchemistry.comyoutube.com The sp-hybridized acylium ion is linear and relatively stable, which prevents the rearrangements often seen in Friedel-Crafts alkylations. quizlet.comlumenlearning.com

Electrophilic Attack and Formation of the Sigma Complex: The electron-rich π-system of the propylbenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. youtube.comlibretexts.org This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orglibretexts.org The propyl group is an ortho-, para-directing activator, meaning the acylation occurs primarily at the positions ortho and para to the propyl group. Due to steric hindrance from the propyl group, the para-substituted product, this compound, is typically favored.

Deprotonation and Regeneration of Aromaticity: In the final step, a weak base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon atom bearing the new acyl group. masterorganicchemistry.comlibretexts.org This restores the aromaticity of the ring, regenerates the Lewis acid catalyst, and forms HCl as a byproduct. libretexts.org The ketone product initially forms a complex with the Lewis acid, which is then broken upon aqueous workup to yield the final this compound. libretexts.org

The transition state of the rate-determining step involves the high-energy sigma complex. The energy of this transition state is influenced by the stability of the arenium ion, which is stabilized by the electron-donating nature of the propyl group.

Table 1: Key Stages in the Friedel-Crafts Acylation Formation of this compound

| Stage | Reactants | Key Intermediate | Product of Stage |

| 1. Electrophile Generation | Isobutyryl chloride, Aluminum chloride | N/A | Acylium ion, [AlCl₄]⁻ |

| 2. Nucleophilic Attack | Propylbenzene, Acylium ion | Sigma Complex (Arenium Ion) | Protonated Ketone |

| 3. Deprotonation | Protonated Ketone, [AlCl₄]⁻ | N/A | This compound |

Mechanistic Studies of Functional Group Transformations of this compound

The carbonyl group of this compound is a site of rich chemical reactivity, allowing for numerous functional group transformations.

Reduction Reactions: The ketone can be reduced to either a secondary alcohol or completely to a methylene (B1212753) group.

Reduction to an Alkane (Deoxygenation): The Clemmensen (using zinc-mercury amalgam in hydrochloric acid) and Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions are classic methods for converting aryl ketones to the corresponding alkanes. masterorganicchemistry.comyoutube.com The Clemmensen reduction is thought to proceed through a series of single-electron transfers from the metal surface, while the Wolff-Kishner reduction involves the formation of a hydrazone intermediate, which, upon deprotonation and loss of nitrogen gas, yields the alkane. masterorganicchemistry.com The choice between these methods often depends on the presence of other functional groups in the molecule that may be sensitive to acidic or basic conditions. youtube.com

Reduction to an Alcohol: The carbonyl group can be reduced to a secondary alcohol, 2-Methyl-1-(4-propylphenyl)propan-1-ol, using hydride-donating reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). chemguide.co.uk The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated during an acidic or aqueous workup to yield the alcohol. chemguide.co.uk

Nucleophilic Addition (Grignard Reaction): The reaction with organometallic reagents, such as Grignard reagents (R-MgX), provides a powerful method for forming carbon-carbon bonds. byjus.comiitk.ac.in The mechanism involves the nucleophilic addition of the carbanion-like alkyl or aryl group from the Grignard reagent to the carbonyl carbon of this compound. leah4sci.com This creates a magnesium alkoxide intermediate, which, upon acidic workup, is protonated to form a tertiary alcohol. masterorganicchemistry.com For sterically hindered ketones, the reaction may also proceed via a single electron transfer (SET) mechanism. organic-chemistry.org

Photochemical Reactions: As an aryl ketone, this compound can undergo photochemical reactions. Upon absorption of UV light, the carbonyl group can be excited from its ground state (S₀) to a singlet excited state (S₁), which can then undergo intersystem crossing to a more stable triplet state (T₁). msu.edu This excited triplet state behaves like a diradical and can participate in several reaction pathways:

Norrish Type I Cleavage: This involves the homolytic cleavage of the bond between the carbonyl group and the isopropyl group, forming an acyl radical and an isopropyl radical. wikipedia.org

Norrish Type II Reaction: This pathway involves intramolecular abstraction of a gamma-hydrogen by the excited carbonyl oxygen, if such a hydrogen is available on the propyl chain. This would produce a 1,4-biradical intermediate that can then cyclize to form a cyclobutanol (B46151) derivative or fragment. wikipedia.org

Photoreduction: In the presence of a hydrogen-donating solvent (like isopropyl alcohol), the excited ketone can abstract a hydrogen atom, leading to the formation of a ketyl radical. Dimerization of these radicals can lead to pinacol (B44631) coupling products. libretexts.org

Kinetic Analysis and Rate Determining Steps in Aryl Ketone Reactivity

The rates of the reactions involving this compound are governed by the energies of their respective transition states and intermediates.

Rate = k[Propylbenzene][Acylium Ion] The concentration of the acylium ion is dependent on the equilibrium established with the acyl chloride and the Lewis acid. The electron-donating propyl group on the benzene (B151609) ring increases the nucleophilicity of the ring, thereby increasing the reaction rate compared to unsubstituted benzene.

Grignard Reaction: In the addition of a Grignard reagent, the rate-controlling step is often the initial coordination of the organomagnesium compound to the carbonyl oxygen, which displaces a solvating ether molecule. byjus.com This is followed by a rapid reaction with a second Grignard monomer to form the alkoxide via a six-membered ring transition state. byjus.com Steric hindrance around the carbonyl group, such as that provided by the adjacent isopropyl group in this compound, can significantly slow the reaction rate.

Reduction Reactions: For hydride reductions, the rate is influenced by the reactivity of the hydride reagent and the electrophilicity of the carbonyl carbon. LiAlH₄ is a much more potent reducing agent than NaBH₄ and reacts faster. chemguide.co.uk In Clemmensen and Wolff-Kishner reductions, the reaction rates are often slow and require harsh conditions (high temperatures or strong acids/bases), indicating high activation energies for the multi-step processes. masterorganicchemistry.comyoutube.com

Table 2: Kinetic Factors in Key Reactions

| Reaction Type | Rate-Determining Step | Key Kinetic Influences |

| Friedel-Crafts Acylation | Attack of the aromatic ring on the acylium ion. masterorganicchemistry.com | Lewis acid concentration, nucleophilicity of the aromatic ring. |

| Grignard Addition | Coordination of Grignard reagent to the ketone. byjus.com | Steric hindrance at the carbonyl carbon, concentration of the Grignard reagent. |

| Hydride Reduction | Nucleophilic attack of the hydride on the carbonyl carbon. | Reactivity of the hydride source (LiAlH₄ vs. NaBH₄), solvent. |

| Wolff-Kishner Reduction | Formation of the hydrazone and subsequent deprotonation steps. | Base strength, temperature. |

Derivatization and Analog Synthesis of 2 Methyl 1 4 Propylphenyl Propan 1 One

The chemical structure of 2-Methyl-1-(4-propylphenyl)propan-1-one, characterized by a central carbonyl group, an adjacent isopropyl moiety, and a 4-propylphenyl aromatic ring, offers multiple sites for synthetic modification. These modifications are pursued to explore structure-activity relationships and to generate novel compounds with potentially enhanced or altered properties. Key strategies involve transformations of the carbonyl group, functionalization of the aromatic system, stereoselective synthesis of chiral derivatives, and the preparation of structural analogs by altering the alkyl substituents.

Advanced Spectroscopic and Spectrometric Characterization Methodologies for 2 Methyl 1 4 Propylphenyl Propan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Methyl-1-(4-propylphenyl)propan-1-one, ¹H and ¹³C NMR methodologies provide a complete picture of the proton and carbon frameworks, respectively.

Proton (¹H) NMR Methodologies

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of chemically distinct protons, their electronic environment, and their proximity to other protons. The structure of this compound contains several unique proton environments, which would be expected to produce a spectrum with distinct signals, multiplicities (splitting patterns), and integration values corresponding to the number of protons in each environment.

The expected chemical shifts (δ) are predicted based on the electronic environment of the protons. Protons on the aromatic ring are deshielded and appear downfield, while protons on the aliphatic propyl and isobutyryl groups appear further upfield. The splitting pattern is predicted by the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Label | Structural Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| a | -CH(CH₃)₂ | 3.3 - 3.7 | Septet | 1H |

| b | -CH(CH ₃)₂ | 1.1 - 1.3 | Doublet | 6H |

| c | Ar-H (ortho to C=O) | 7.8 - 8.0 | Doublet | 2H |

| d | Ar-H (meta to C=O) | 7.2 - 7.4 | Doublet | 2H |

| e | Ar-CH ₂CH₂CH₃ | 2.6 - 2.8 | Triplet | 2H |

| f | Ar-CH₂CH ₂CH₃ | 1.6 - 1.8 | Sextet | 2H |

| g | Ar-CH₂CH₂CH ₃ | 0.9 - 1.1 | Triplet | 3H |

Predicted data is based on standard chemical shift values and coupling constants for similar structural motifs.

The septet for the methine proton (a) is due to coupling with the six protons of the two adjacent methyl groups (b). Conversely, the doublet for the methyl protons (b) arises from coupling to the single methine proton (a). The aromatic protons (c and d) appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The aliphatic protons of the propyl group (e, f, g) show characteristic triplet, sextet, and triplet patterns due to coupling with their respective neighbors.

Carbon-13 (¹³C) NMR Methodologies

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. In a standard broadband-decoupled ¹³C NMR spectrum, each chemically unique carbon atom produces a single peak. The chemical shift of each peak is indicative of the carbon's bonding and electronic environment.

For this compound, nine distinct carbon signals are expected, corresponding to the nine unique carbon environments in the molecule. The carbonyl carbon is significantly deshielded and appears furthest downfield. Aromatic carbons resonate in the mid-range of the spectrum, while the aliphatic carbons of the propyl and isobutyryl groups are shielded and appear upfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Label | Structural Assignment | Predicted Chemical Shift (δ, ppm) |

| 1 | C =O | 200 - 205 |

| 2 | -C H(CH₃)₂ | 35 - 40 |

| 3 | -CH(C H₃)₂ | 18 - 22 |

| 4 | Ar-C (quaternary, attached to C=O) | 133 - 137 |

| 5 | Ar-C H (ortho to C=O) | 128 - 131 |

| 6 | Ar-C H (meta to C=O) | 128 - 131 |

| 7 | Ar-C (quaternary, attached to propyl) | 148 - 152 |

| 8 | Ar-C H₂CH₂CH₃ | 37 - 41 |

| 9 | Ar-CH₂C H₂CH₃ | 23 - 27 |

| 10 | Ar-CH₂CH₂C H₃ | 13 - 16 |

Predicted data is based on standard chemical shift values for similar functional groups and molecular structures.

Infrared (IR) and Raman Spectroscopy Methodologies for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The spectrum of this compound is expected to be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group. Other key absorptions would include C-H stretching from the aromatic and aliphatic portions of the molecule and C=C stretching from the benzene ring.

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While the selection rules for IR and Raman are different, they often provide similar information about functional groups. For this molecule, the C=O stretch would also be visible in the Raman spectrum, as would the vibrations associated with the aromatic ring.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity (IR) | Intensity (Raman) |

| 3100 - 3000 | Aromatic C-H Stretch | Medium | Medium |

| 2975 - 2850 | Aliphatic C-H Stretch | Strong | Strong |

| 1700 - 1680 | Carbonyl (C=O) Stretch | Strong | Medium |

| 1610 - 1585 | Aromatic C=C Stretch | Medium | Strong |

| 1500 - 1400 | C-H Bending | Medium | Medium |

| 850 - 810 | C-H Out-of-Plane Bend (1,4-disubstituted ring) | Strong | Weak |

Predicted data is based on characteristic vibrational frequencies for known functional groups.

Mass Spectrometry (MS) Methodologies for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the mass-to-charge ratio (m/z) of its ions.

Electron Ionization (EI-MS) Techniques

Electron Ionization (EI) is a hard ionization technique that involves bombarding the molecule with high-energy electrons. This typically causes the molecule to lose an electron, forming a molecular ion (M⁺•), which then undergoes extensive fragmentation. The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint.

For this compound (Molecular Weight: 190.28 g/mol ), the EI-MS spectrum would be expected to show a molecular ion peak at m/z 190. The most prominent peaks in the spectrum would correspond to stable fragment ions. A key fragmentation pathway is the alpha-cleavage adjacent to the carbonyl group, leading to the formation of a stable acylium ion.

Table 4: Predicted Major Fragment Ions in EI-MS of this compound

| m/z | Predicted Ion Structure | Fragmentation Pathway |

| 190 | [C₁₃H₁₈O]⁺• | Molecular Ion (M⁺•) |

| 147 | [C₁₀H₁₁O]⁺ | Loss of isopropyl radical (•CH(CH₃)₂) |

| 119 | [C₉H₁₁]⁺ | Loss of isobutyryl radical (•COCH(CH₃)₂) |

| 91 | [C₇H₇]⁺ | Tropylium ion, from cleavage of propyl group |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Isopropyl cation or acylium fragment |

Predicted fragmentation is based on established principles of mass spectral fragmentation for aromatic ketones.

Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS)

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques that are particularly useful for determining the molecular weight of a compound with minimal fragmentation.

ESI-MS : This technique is most effective for polar molecules that can be readily ionized in solution. For this compound, ESI would likely produce the protonated molecule [M+H]⁺ at m/z 191. Adducts with other cations, such as sodium [M+Na]⁺ at m/z 213, might also be observed depending on the solvent and sample purity.

APCI-MS : APCI is well-suited for less polar, thermally stable molecules. It involves creating ions at atmospheric pressure through a corona discharge. Similar to ESI, APCI would be expected to generate a strong signal for the protonated molecule [M+H]⁺ at m/z 191 for this compound, confirming its molecular weight with very little fragmentation.

X-ray Crystallography Methodologies for Solid-State Structure Determination

The first and often most challenging step is the growth of a suitable single crystal. nih.gov This requires a highly purified sample of this compound, which is then dissolved in an appropriate solvent system and allowed to crystallize slowly. The goal is to obtain a crystal of sufficient size and quality, typically larger than 0.1 mm in all dimensions, with a regular and well-ordered internal structure. wikipedia.org

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an intense, monochromatic X-ray beam. wikipedia.org The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. nih.govwikipedia.org By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. nih.gov From this electron density map, the positions of the individual atoms can be determined, revealing the precise molecular structure of this compound in the solid state.

This powerful technique is widely applied in the pharmaceutical industry to analyze active pharmaceutical ingredients (APIs), aiding in drug design and understanding drug-protein interactions. thepharmajournal.comnews-medical.netmigrationletters.com For ketones and aldehydes, derivatization, for instance with 2,4-dinitrophenylhydrazine (B122626), can be employed to facilitate crystallization and subsequent X-ray analysis. acs.org

Table 1: Key Steps in X-ray Crystallography for Solid-State Structure Determination

| Step | Description |

| Crystal Growth | A highly purified sample is crystallized from a suitable solvent to obtain a single crystal of adequate size and quality. |

| Data Collection | The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded. |

| Structure Solution | The diffraction data is used to calculate an electron density map of the molecule. |

| Structure Refinement | The atomic model is refined to best fit the experimental diffraction data, yielding precise bond lengths and angles. |

Chromatographic Coupling Techniques (GC-MS, LC-MS) for Purity Assessment and Mixture Analysis

Hyphenated chromatographic techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable tools for assessing the purity of a compound and analyzing complex mixtures. alwsci.comnews-medical.net

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. uoguelph.ca It combines the separation of components in a mixture by gas chromatography with their detection and identification by mass spectrometry. alwsci.com In the context of this compound, GC-MS is highly effective for determining its purity and identifying any volatile impurities.

The analysis begins with the injection of the sample into the gas chromatograph, where it is vaporized. An inert carrier gas then transports the vaporized sample through a capillary column. The separation of components is based on their differential partitioning between the stationary phase coating the column and the mobile gas phase. news-medical.net Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster.

As each separated component elutes from the column, it enters the mass spectrometer. Here, the molecules are ionized, typically by electron impact (EI), which causes them to fragment in a reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component. This mass spectrum serves as a "chemical fingerprint," allowing for the confident identification of the compound by comparison to spectral libraries. The high sensitivity of GC-MS also allows for the detection and quantification of trace-level impurities. chromatographyonline.com For instance, GC-MS has been successfully used to assess the purity of solvents like acetone by identifying a wide range of chemical impurities. chromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a complementary technique to GC-MS and is particularly suited for the analysis of less volatile, thermally labile, and polar compounds. uoguelph.carsc.org It combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. rsc.org LC-MS is a powerful tool for the purity assessment of this compound and for the analysis of its potential non-volatile degradation products or impurities.

In LC-MS, the sample is dissolved in a suitable solvent and injected into a liquid mobile phase, which is then pumped through a column packed with a stationary phase. The separation is based on the differential interactions of the sample components with the stationary and mobile phases. rsc.org

After eluting from the LC column, the sample enters the mass spectrometer through an interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which generates ions from the analyte molecules in the liquid phase. bu.edu The mass spectrometer then analyzes these ions based on their m/z ratio, providing information for both qualitative and quantitative analysis. LC-MS offers high sensitivity and selectivity, making it suitable for analyzing complex mixtures and detecting trace-level components. nih.gov The technique is widely used in various fields, including pharmaceutical analysis and metabolomics. alwsci.com Studies have shown the successful application of LC-MS for the sensitive and accurate quantitative detection of various aldehydes and ketones. expec-tech.com

Table 2: Comparison of GC-MS and LC-MS for the Analysis of this compound

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Principle | Separation of volatile/semi-volatile compounds in the gas phase followed by mass analysis. | Separation of non-volatile/thermally labile compounds in the liquid phase followed by mass analysis. |

| Analytes | Volatile impurities, residual solvents. | Non-volatile impurities, degradation products, polar contaminants. |

| Ionization | Typically Electron Ionization (EI). | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). |

| Application | Purity assessment for volatile components. | Purity assessment for non-volatile components, mixture analysis. |

Theoretical and Computational Chemistry Studies of 2 Methyl 1 4 Propylphenyl Propan 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in understanding the electronic structure and predicting the reactivity of 2-Methyl-1-(4-propylphenyl)propan-1-one. Methods like Density Functional Theory (DFT) are employed to determine electronic properties. growingscience.combath.ac.uk Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these frontier orbitals is crucial in predicting the molecule's reactivity, with the HOMO-LUMO gap indicating its chemical stability.

The distribution of electron density, calculated through methods such as Mulliken population analysis, reveals the partial charges on each atom. This information helps in identifying the electrophilic and nucleophilic sites within the molecule, thereby predicting how it might interact with other chemical species. For instance, the carbonyl carbon is expected to be an electrophilic center, while the oxygen atom would be a nucleophilic center.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | Varies with calculation method | Indicates electron-donating ability |

| LUMO Energy | Varies with calculation method | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Varies with calculation method | Relates to chemical reactivity and stability |

Note: The specific values for HOMO/LUMO energies and dipole moment would require specific quantum chemical calculations to be performed.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and intermolecular interactions of this compound. nih.govmdpi.com By simulating the atomic motions over time, MD can reveal the preferred three-dimensional structures of the molecule and the dynamics of its interactions with its environment. nih.govmdpi.com

Conformational analysis through MD simulations helps in understanding the flexibility of the molecule, particularly the rotation around the single bonds of the propyl and isopropyl groups. These simulations can identify the most stable conformers and the energy barriers between them.

Density Functional Theory (DFT) Applications for Spectroscopic Property Prediction Methodologies

Density Functional Theory (DFT) is a widely used computational method for predicting the spectroscopic properties of molecules like this compound. rsc.org DFT calculations can provide theoretical vibrational (infrared and Raman) and electronic (UV-Visible) spectra that can be compared with experimental data to confirm the molecular structure. growingscience.com

By calculating the vibrational frequencies, DFT can help in the assignment of the peaks observed in an experimental IR or Raman spectrum to specific molecular vibrations, such as the stretching of the carbonyl group or the bending of C-H bonds. Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing information about the electronic transitions within the molecule. growingscience.com

Table 2: Predicted Spectroscopic Data for this compound using DFT

| Spectroscopic Data | Predicted Range | Significance |

|---|---|---|

| Carbonyl (C=O) Stretch | ~1680-1700 cm⁻¹ | Characteristic peak for ketones |

| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | Indicates the presence of the phenyl ring |

| Aliphatic C-H Stretch | ~2850-2960 cm⁻¹ | Indicates the presence of propyl and isopropyl groups |

Note: The predicted ranges are typical for similar functional groups and would be refined by specific DFT calculations for this molecule.

Computational Modeling of Reaction Mechanisms Involving this compound

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational methods can identify the transition states and intermediates, providing a detailed picture of the reaction pathway.

For example, the reduction of the ketone group to form the corresponding alcohol, 2-methyl-1-(4-propylphenyl)propan-1-ol, can be modeled. nih.gov Such studies would involve calculating the energy profile for the approach of a reducing agent to the carbonyl carbon, the formation of the transition state, and the subsequent formation of the alcohol product. These models can help in understanding the stereoselectivity of such reactions and in designing more efficient synthetic routes.

Furthermore, computational models can predict the reactivity of the molecule in various other transformations, such as electrophilic substitution on the aromatic ring or reactions at the alpha-carbon. These theoretical investigations provide valuable insights that can guide experimental work.

Role and Applications of 2 Methyl 1 4 Propylphenyl Propan 1 One in Synthetic Transformations

2-Methyl-1-(4-propylphenyl)propan-1-one as a Precursor in Multi-Step Organic Synthesis

This compound is a key starting material for the synthesis of various functionalized molecules. One of the primary transformations it undergoes is the introduction of a functional group at the alpha-position to the carbonyl group. This is a common strategy in the synthesis of photoinitiators and other specialty chemicals.

A significant application of this compound is as a precursor to α-hydroxy ketones. For instance, in a process analogous to the synthesis of other α-hydroxy ketones, this compound can be halogenated at the α-position, followed by hydrolysis to yield 2-hydroxy-2-methyl-1-(4-propylphenyl)propan-1-one. google.com This transformation is a critical step in the production of photoinitiators, which are compounds that generate reactive species upon exposure to light and are essential in various industrial curing processes.

The following table outlines a representative synthetic sequence starting from this compound:

| Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |

| This compound | 1. Halogenating agent (e.g., SO₂Cl₂) 2. Base (e.g., NaOH) | 2-Hydroxy-2-methyl-1-(4-propylphenyl)propan-1-one | α-Halogenation followed by Nucleophilic Substitution |

Furthermore, the carbonyl group of this compound can be reduced to a hydroxyl group, forming the corresponding alcohol, 2-methyl-1-(4-propylphenyl)propan-1-ol. This alcohol can then serve as a precursor for further synthetic modifications.

Utilization of this compound as a Key Intermediate in Chemical Pathways

Due to its reactivity, this compound functions as a key intermediate in various synthetic pathways, particularly in the preparation of photoinitiators. Photoinitiators are crucial components in UV-curable formulations for inks, coatings, and adhesives.

The synthesis of α-amino ketones, another class of photoinitiators, can also be envisioned starting from this compound. This would typically involve an initial α-halogenation, followed by a reaction with an amine. A related compound, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-propanone, is a known photoinitiator used in industrial applications such as high-speed inks. chemicalbook.com

The general pathway to such photoinitiators underscores the importance of this compound as a foundational molecule. The transformations it undergoes are central to the construction of the final, functionally active compounds.

Catalyst or Ligand Precursor Applications Derived from this compound (if applicable)

Based on currently available scientific literature and patent databases, there is no significant information to suggest that this compound or its direct derivatives are utilized as catalysts or as precursors for the synthesis of ligands for catalytic applications.

Industrial Synthetic Processes Leveraging this compound as a Building Block

While specific industrial processes detailing the large-scale use of this compound are not extensively disclosed in the public domain, the applications of its derivatives, particularly in the field of photoinitiators, point towards its industrial relevance. The synthesis of α-hydroxy ketones, which are a significant class of commercial photoinitiators, often starts from corresponding ketone precursors.

For example, a patent for the synthesis of the photoinitiator 2-hydroxy-2-methyl-1-phenyl-1-propyl ketone highlights the industrial importance of this class of compounds. google.com The synthesis involves the chlorination of the precursor ketone followed by hydrolysis. This process is indicative of the types of industrial syntheses where this compound could be employed as a starting building block for producing photoinitiators with specific properties conferred by the 4-propylphenyl group.

The following table summarizes the potential industrial relevance of derivatives of this compound:

| Derivative Class | Potential Industrial Application | Precursor |

| α-Hydroxy Ketones | Photoinitiators for UV curing of inks, coatings, and adhesives | This compound |

| α-Amino Ketones | Photoinitiators for pigmented UV coatings | This compound |

Analytical Method Development for Quantification and Detection of 2 Methyl 1 4 Propylphenyl Propan 1 One in Non Biological Matrices

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of 2-Methyl-1-(4-propylphenyl)propan-1-one due to its high resolution and sensitivity. scispace.comamazonaws.com Developing an HPLC method for this non-polar aromatic ketone typically involves a reversed-phase (RP) approach. scispace.comsielc.com

Column and Stationary Phase: A C18 or C8 column is generally the first choice for separating aromatic ketones. These columns contain spherical silica (B1680970) gel particles coated with a hydrophobic stationary phase. amazonaws.com For instance, a method developed for the closely related compound, 1-Propanone, 2-hydroxy-2-methyl-1-(4-propylphenyl)-, successfully used a Newcrom R1 reverse-phase column, which has low silanol (B1196071) activity, minimizing peak tailing for polar compounds. sielc.com

Mobile Phase: The mobile phase in RP-HPLC for a compound like this compound typically consists of a mixture of water and a polar organic solvent. Acetonitrile (B52724) (MeCN) is a common choice due to its low viscosity and UV transparency. sielc.com An isocratic elution with a mobile phase of acetonitrile and water, often with a small amount of acid like phosphoric acid or formic acid to ensure sharp peak shapes, is a standard starting point. sielc.comsielc.com For example, a simple mobile phase of acetonitrile, water, and phosphoric acid has been effective for similar structures. sielc.com For applications requiring mass spectrometry (MS) detection, volatile buffers like formic acid are used instead of non-volatile acids like phosphoric acid. sielc.com

Detection: UV detection is well-suited for this analyte due to the presence of the aromatic ring, which acts as a chromophore. osha.gov The detector wavelength should be set at an absorption maximum for the compound to achieve the highest sensitivity. For aromatic ketones, this is often in the range of 220-280 nm. researchgate.netpensoft.net A stability-indicating RP-HPLC method for a different complex ketone used a detection wavelength of 225 nm. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Aromatic Ketone Analysis

| Parameter | Example Condition | Rationale/Reference |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Standard for reversed-phase separation of non-polar to moderately polar compounds. researchgate.netpensoft.net |

| Mobile Phase | Acetonitrile:Water (e.g., 65:35 v/v) with 0.1% Formic Acid | Acetonitrile is a common organic modifier. Formic acid improves peak shape and is MS-compatible. sielc.comsielc.comresearchgate.net |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. researchgate.netpensoft.net |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. researchgate.net |

| Detector | UV/Vis Diode Array Detector (DAD) | Allows for monitoring at multiple wavelengths and assessing peak purity. |

| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds, though scanning for the optimal λmax is recommended. researchgate.net |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. rsc.org

Column and Conditions: A low-to-mid polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms), is suitable for separating aromatic ketones. The oven temperature program would start at a lower temperature (e.g., 70-100 °C) and ramp up to a higher temperature (e.g., 250-300 °C) to ensure the elution of the analyte with a good peak shape.

Detection: A Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbons, while a Mass Spectrometer (MS) offers superior selectivity and structural confirmation. rsc.org GC-MS analysis of a related compound, 2-methyl-4-propyl-1,3-oxathiane, was successfully used for its identification and quantification in wine samples. nih.govresearchgate.net For the target analyte, MS detection would involve monitoring for characteristic ions, such as the molecular ion (m/z 190.14) and key fragment ions.

Derivatization: For certain matrices or if the compound exhibits poor chromatographic performance, derivatization can be employed. While often used for highly polar compounds like phenols, this strategy can sometimes be adapted. epa.gov However, for a ketone of this nature, direct injection is typically feasible and preferred for simplicity.

Table 2: Suggested GC-MS Parameters for this compound

| Parameter | Example Condition | Rationale/Reference |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) | A standard, robust column for a wide range of semi-volatile organic compounds. |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good efficiency. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte. |

| Oven Program | Initial 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) | A typical temperature program designed to separate the analyte from solvent and matrix components. |

| Detector | Mass Spectrometer (MS) | Provides high selectivity and definitive identification. nih.govresearchgate.net |

| MS Mode | Electron Ionization (EI) at 70 eV, Scan Mode (e.g., m/z 40-450) or Selected Ion Monitoring (SIM) | EI is a standard ionization technique. Scan mode is used for identification, while SIM mode is used for enhanced sensitivity in quantification by monitoring specific ions like m/z 190, 147, 119, and 91. |

Spectrophotometric and Spectrofluorometric Assays for Detection

UV-Visible spectrophotometry can be used for the direct quantification of this compound, provided the sample matrix is simple and free of interfering substances that absorb at the same wavelength. uobabylon.edu.iq The molecule's structure, featuring a carbonyl group conjugated with a phenyl ring, gives rise to characteristic electronic transitions. jove.com

π → π* transitions: These are typically strong absorptions and occur at shorter wavelengths. jove.com

n → π* transitions: These are weaker, symmetry-forbidden transitions involving the non-bonding electrons of the carbonyl oxygen and occur at longer wavelengths. jove.comutoronto.ca

The absorption maximum (λmax) is influenced by the solvent and the extent of conjugation. utoronto.ca For quantification, a calibration curve of absorbance versus concentration would be prepared using standards of the pure compound.

For more complex matrices or for enhanced selectivity, colorimetric assays can be developed. A classic method for quantifying ketones involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH). nih.gov This reaction forms a colored 2,4-dinitrophenylhydrazone adduct, which can be measured in the visible region (e.g., ~490 nm), moving the analysis away from the UV region where many matrix components might interfere. nih.gov The reaction is typically carried out under acidic conditions. nih.gov

Spectrofluorometric methods are generally not a primary choice unless the molecule is naturally fluorescent or can be derivatized with a fluorescent tag. This compound is not expected to be strongly fluorescent in its native state.

Sample Preparation Strategies for Diverse Non-Biological Sample Types

Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte before analysis. biotage.comnih.gov The choice of technique depends on the specific non-biological matrix.

Liquid Samples (e.g., Industrial Solvents, Process Water):

Direct Injection: If the analyte concentration is high and the matrix is simple (e.g., analyzing a formulation dissolved in a compatible solvent like methanol (B129727) or acetonitrile), direct injection into the HPLC or GC may be possible.

Liquid-Liquid Extraction (LLE): This is a fundamental technique where the analyte is partitioned from an aqueous sample into an immiscible organic solvent (e.g., hexane, dichloromethane, or ethyl acetate). It is effective for isolating aromatic ketones from aqueous waste streams or process water. tiaft.org

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient alternative to LLE. nih.gov For isolating this compound from an aqueous matrix, a reversed-phase SPE cartridge (e.g., C18 or polymeric) would be used. The sample is loaded onto the cartridge, interferences are washed away with a weak solvent (e.g., water/methanol mix), and the analyte is then eluted with a strong organic solvent like acetonitrile or methanol.

Solid Samples (e.g., Chemical Powders, Polymers):

Solvent Extraction: The solid sample is dissolved or extracted with a suitable organic solvent. Sonication or mechanical shaking can be used to improve extraction efficiency. The resulting solution can then be filtered and analyzed directly or further cleaned up using LLE or SPE.

Air/Gas Samples:

Sorbent Trapping: For air monitoring in an industrial setting, a known volume of air can be drawn through a tube packed with a solid sorbent like XAD-2 resin or Tenax®. osha.gov The trapped analyte is then desorbed with a solvent (e.g., dimethylformamide or hexane) for subsequent analysis by GC or HPLC. osha.gov

An example of sample preparation for a related analyte in a non-biological matrix is the analysis of furfural (B47365) in transformer insulating fluid, which involved solvent extraction and colorimetric reaction steps. acs.org

Environmental Fate and Chemical Degradation Pathways of 2 Methyl 1 4 Propylphenyl Propan 1 One

Photolytic and Hydrolytic Transformation Mechanisms

No data is available on the photolytic or hydrolytic degradation of 2-Methyl-1-(4-propylphenyl)propan-1-one.

Oxidative and Reductive Degradation Pathways in Environmental Systems

There is no available information regarding the oxidative or reductive degradation of this compound in environmental systems.

Chemical Persistence and Formation of Environmental Metabolites

Specific data on the chemical persistence and the identity of any environmental metabolites of this compound are not available in the scientific literature.

The environmental fate and degradation pathways of this compound have not been a subject of published scientific investigation. As such, critical data regarding its persistence, bioaccumulation potential, and the formation of transformation products in the environment remain unknown. Further research is required to characterize the environmental risks, if any, associated with this compound.

Future Research Directions and Emerging Opportunities for 2 Methyl 1 4 Propylphenyl Propan 1 One Research

Exploration of Novel and Efficient Synthetic Methodologies

The primary and most established method for synthesizing 2-Methyl-1-(4-propylphenyl)propan-1-one is the Friedel-Crafts acylation. wikipedia.orgchemguide.co.uk This reaction involves the electrophilic substitution of propylbenzene (B89791) with isobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemguide.co.ukdoubtnut.com While effective, the traditional Friedel-Crafts acylation is not without its drawbacks, including the use of stoichiometric amounts of catalyst that can lead to significant waste streams. wikipedia.org

Future research is poised to develop more efficient and environmentally benign synthetic routes. One promising avenue is the use of solid acid catalysts, such as zeolites. Research on the acylation of toluene (B28343) with isobutyryl chloride has shown that large-pore zeolites like Beta and Y can achieve high conversions. researchgate.net These catalysts offer the advantages of being reusable and minimizing corrosive waste. Further investigation into the application of such zeolites for the acylation of propylbenzene could lead to a more sustainable synthesis of the target compound.

Another area of exploration is the development of novel catalytic systems that can operate under milder conditions. For instance, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of aryl ketones. google.com Investigating the potential of a palladium-catalyzed carbonylative cross-coupling of an appropriate organometallic reagent derived from propylbenzene with an isobutyryl source could offer an alternative synthetic pathway with different substrate scope and functional group tolerance.

Advanced Mechanistic Insights and Predictive Modeling

A deeper understanding of the reaction mechanisms governing the synthesis of this compound is crucial for optimizing existing methods and designing new ones. The mechanism of the Friedel-Crafts acylation is generally understood to proceed through the formation of an acylium ion intermediate. chemguide.co.uklibretexts.org However, the specific influence of the propyl and isopropyl substituents on the reaction kinetics and regioselectivity warrants further investigation.

Computational chemistry and predictive modeling present a significant opportunity to gain these advanced mechanistic insights. Density Functional Theory (DFT) calculations, for example, could be employed to model the transition states of the Friedel-Crafts acylation of propylbenzene with isobutyryl chloride. This would allow for a detailed analysis of the energy barriers for the formation of different isomers and help in selecting the optimal catalyst and reaction conditions to maximize the yield of the desired product.

Furthermore, predictive modeling could be used to explore the potential reactivity of this compound in subsequent chemical transformations. Understanding its electronic structure and potential reaction pathways could guide the design of new synthetic routes to valuable downstream products.

Development of Sustainable and Economical Production Routes

The development of sustainable and economical production routes is a key challenge for the chemical industry. For the synthesis of this compound, this involves addressing the limitations of the traditional Friedel-Crafts acylation, particularly the high catalyst loading and the generation of acidic waste.

Future research should focus on the principles of green chemistry. This includes the exploration of solvent-free reaction conditions, which have been successfully applied in the zinc-mediated Friedel-Crafts acylation of other aromatic compounds. nih.gov Additionally, the use of more environmentally friendly and recyclable catalysts, such as the aforementioned zeolites or other solid acids, will be critical. researchgate.net

Process intensification, for example through the use of microreactors, could also offer a path to more economical production. Microreactors can provide better control over reaction parameters, leading to higher yields and selectivity, and can also improve safety when handling reactive intermediates. Investigating the feasibility of a continuous flow synthesis of this compound would be a valuable research endeavor.

Untapped Applications in Advanced Materials Science or Chemical Engineering Processes

While the direct applications of this compound are not yet widely documented, its structure suggests potential utility in several areas of advanced materials science and chemical engineering. Aryl ketones are known to be useful as photoinitiators in polymerization processes. The specific substitution pattern of this compound could influence its photochemical properties, making it a candidate for investigation in the development of new photoinitiating systems for UV-curable coatings, inks, and adhesives.

In the realm of materials science, this compound could serve as a monomer or a precursor for the synthesis of novel polymers. The aromatic ring and the ketone functionality provide sites for polymerization or further chemical modification. For example, it could potentially be used to create polyphenylenes or other high-performance polymers with specific thermal or mechanical properties.

In chemical engineering, this compound could be explored as a specialty solvent or as a building block for the synthesis of performance chemicals. Its relatively non-polar nature and moderate boiling point might make it suitable for specific extraction or reaction media. Furthermore, its derivatives could find use as intermediates in the synthesis of agrochemicals or pharmaceuticals, a field where related propiophenone (B1677668) derivatives have shown activity. pharmaffiliates.com

Q & A

Q. What are the common synthetic routes for 2-Methyl-1-(4-propylphenyl)propan-1-one, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation , where a propyl-substituted benzene reacts with an acyl chloride (e.g., isobutyryl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key optimization parameters include:

- Catalyst stoichiometry : Excess AlCl₃ (1.5–2.0 eq.) improves electrophilic activation .

- Solvent selection : Dichloromethane (DCM) or nitrobenzene enhances solubility of aromatic intermediates .

- Temperature control : Low temperatures (0–5°C) minimize side reactions like polyacylation .

Q. Table 1: Synthetic Conditions for Analogous Ketones

| Reaction Type | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|

| Friedel-Crafts | AlCl₃/DCM | 68–75 | |

| Bromination | Br₂/AcOH | 60–70 |

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identifies substituents on the aromatic ring (δ 7.2–7.8 ppm for aryl protons) and the carbonyl group (δ 200–220 ppm for C=O) .

- IR spectroscopy : A strong absorption band near 1700 cm⁻¹ confirms the ketone moiety .

- HRMS : Validates molecular mass (e.g., [M+Na]⁺ peaks) with <5 ppm error .

Q. Table 2: Key Spectral Signatures

| Technique | Key Features | Reference |

|---|---|---|

| ¹H NMR | δ 1.2 (t, CH₂CH₂CH₃), 2.5 (s, COCH₃) | |

| IR | ν = 1700 cm⁻¹ (C=O) |

Q. What are the common impurities in this compound, and how are they analyzed?

Methodological Answer:

- Byproducts : Partial oxidation products (e.g., alcohols) or unreacted starting materials.

- Analytical methods :

- HPLC/GC-MS : Resolves impurities using C18 columns (e.g., 70:30 acetonitrile/water mobile phase) .

- Reference standards : Commercially available analogs (e.g., Tolperisone impurities) aid quantification .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

Q. Key Parameters :

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

Methodological Answer:

Q. What strategies address contradictions in kinetic data during the compound’s synthesis?

Methodological Answer:

- In-situ monitoring : Use ReactIR to track intermediate formation in real time .

- Control experiments : Vary catalyst loading (0.5–2.0 eq. AlCl₃) to isolate rate-limiting steps .

Q. How can enantiomerically pure derivatives of this compound be synthesized?

Methodological Answer:

- Chiral auxiliaries : Employ Evans’ oxazolidinones to induce asymmetry during acylation .

- Asymmetric catalysis : Use Pd(II)-BINAP complexes for enantioselective Friedel-Crafts reactions (up to 90% ee) .

Q. What oxidative/reductive pathways are feasible for modifying the compound’s structure?

Methodological Answer:

- Oxidation : Na₂Cr₂O₇/H₂SO₄ converts the ketone to a carboxylic acid (monitored by TLC) .

- Reduction : LiAlH₄ reduces the ketone to a secondary alcohol (quench with wet THF) .

Q. Table 3: Reaction Pathways

| Pathway | Reagents | Product | Reference |

|---|---|---|---|

| Oxidation | Na₂Cr₂O₇/H₂SO₄ | Carboxylic acid | |

| Reduction | LiAlH₄/THF | Secondary alcohol |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.